Product packaging for 6H-Cyclopenta[d]acenaphthylene(Cat. No.:CAS No. 65381-14-8)

6H-Cyclopenta[d]acenaphthylene

Cat. No.: B14492697
CAS No.: 65381-14-8
M. Wt: 190.24 g/mol
InChI Key: LDIWLRNNKCQEBL-UHFFFAOYSA-N
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Description

Significance of Cyclopenta-Fused Polycyclic Aromatic Hydrocarbons in Advanced Chemical Research

Cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) are a significant subclass of non-alternant PAHs that have garnered substantial interest in advanced chemical research. acs.org The incorporation of a five-membered (cyclopenta) ring into the polycyclic aromatic framework induces ring strain and perturbs the π-electronic system, leading to unique and often enhanced chemical reactivity and distinct physical properties. researchgate.net

The scientific intrigue of CP-PAHs stems from their unconventional characteristics, which include high electron affinities and notable reactivity. acs.orgacs.org These properties make them valuable in materials science for the development of novel optoelectronic devices. researchgate.net Researchers are exploring their potential as electron-accepting materials, viewing them as possible alternatives to fullerenes in applications like organic photovoltaics and field-effect transistors. acs.orgacs.org The ability to synthetically modify the periphery of the cyclopenta-fused rings allows for the fine-tuning of their electronic and physical properties, extending the π-skeletons and influencing the aromatic character of the resulting molecules. acs.orgresearchgate.net

Overview of 6H-Cyclopenta[d]acenaphthylene within the Landscape of Non-Alternant PAHs

This compound is classified as a non-alternant, cyclopenta-fused polycyclic aromatic hydrocarbon. As a member of this group, it shares the fundamental structural feature of a five-membered ring fused to a larger aromatic system, which distinguishes it from the more common alternant PAHs composed solely of six-membered rings. frontiersin.orgresearchgate.net

Specific scientific research and detailed characterization of this compound are notably limited in publicly accessible literature. However, its existence has been confirmed through analytical studies of complex mixtures. For instance, it has been identified as a component of a homologous series of compounds present in soot generated from combustion processes. This indicates that, like many PAHs, it is a byproduct of the incomplete burning of organic matter.

Due to the scarcity of dedicated research on this specific isomer, comprehensive data regarding its synthesis, spectroscopic characteristics, and detailed chemical properties are not available. The available information primarily confirms its molecular formula and its presence in certain environmental contexts.

Known Properties of this compound
PropertyValueSource
Chemical FormulaC15H10 talema.com
Exact Mass190.0783 u talema.com
ClassificationNon-alternant Cyclopenta-fused Polycyclic Aromatic Hydrocarbon frontiersin.org
Observed OccurrenceIdentified in soot from combustion talema.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10 B14492697 6H-Cyclopenta[d]acenaphthylene CAS No. 65381-14-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65381-14-8

Molecular Formula

C15H10

Molecular Weight

190.24 g/mol

IUPAC Name

tetracyclo[6.6.1.02,6.012,15]pentadeca-1,3,5,8(15),9,11,13-heptaene

InChI

InChI=1S/C15H10/c1-3-10-7-8-14-13-6-2-4-11(13)9-12(5-1)15(10)14/h1-8H,9H2

InChI Key

LDIWLRNNKCQEBL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CC=C2)C=CC3=C4C1=CC=C4

Origin of Product

United States

Reactivity and Mechanistic Investigations of 6h Cyclopenta D Acenaphthylene and Analogues

Gas-Phase Degradation Pathways

The atmospheric fate of CP-PAHs is largely determined by their reactions with gas-phase oxidants. acs.org The dominant degradation mechanisms involve electrophilic addition of hydroxyl (OH) and nitrate (B79036) (NO3) radicals to the aromatic system, as well as ozonolysis, particularly at the reactive five-membered ring. acs.orgnih.gov

Hydroxyl Radical (OH) Addition Mechanisms

The reaction with the hydroxyl radical is a primary atmospheric sink for many PAHs. ucc.ie This process is initiated by the electrophilic addition of the OH radical to the aromatic structure, forming a hydroxy-adduct intermediate which can then undergo further reactions. acs.org

For unsaturated CP-PAHs like the analogue acenaphthylene (B141429), the cyclopenta-fused ring exhibits a distinct reactivity pattern. nih.gov Theoretical and experimental studies confirm that the addition of the OH radical preferentially occurs at the unsaturated C1=C2 bond within the five-membered ring. nih.gov This regioselectivity is attributed to the higher reactivity of this double bond compared to the aromatic bonds in the naphthalene (B1677914) core. nih.gov Theoretical investigations show that the potential barrier for OH addition to the C1 site of acenaphthylene is significantly lower than at other sites, making it the most favorable pathway. scirp.org

Table 1: Regioselectivity of Radical Addition to Acenaphthylene

Radical Preferred Addition Site Rationale Source
Hydroxyl (OH) C1=C2 bond of cyclopenta-fused ring Higher reactivity of the double bond; lower potential energy barrier. nih.govscirp.org

The initial electrophilic attack by the OH radical results in the formation of an energy-rich PAH-OH adduct. acs.org The existence of an experimentally observed OH-acenaphthylene adduct corroborates this mechanism. nih.gov This intermediate is not stable and reacts further, typically with atmospheric O2 or NO2, leading to a variety of products. scirp.org

Theoretical studies on the OH-acenaphthylene adduct reveal pathways to both ring-retaining and ring-opened products. scirp.org

Ring-Retaining Products: In the presence of O2/NO, the formation of 1-acenaphthenone (B129850) is identified as a favorable pathway. scirp.orgscirp.org When reacting with NO2, the adduct can lead to the formation of nitroacenaphthylene and nitroacenaphthylenol. scirp.orgscirp.org

Ring-Opened Products: The major product identified from the OH radical-initiated reaction of acenaphthylene is a dialdehyde. nih.gov Theoretical models also predict the formation of products like naphthalene-1,8-dicarbaldehyde. scirp.orgscirp.org

Nitrate Radical (NO3) Addition Pathways

During nighttime, when photolysis is absent and OH radical concentrations are low, reactions with the nitrate radical (NO3) become a significant degradation pathway for PAHs. acs.org For the analogue acenaphthylene, the dominant reaction pathway is considered to be the addition of the NO3 radical to the C1=C2 bond of the cyclopenta-fused ring. nih.gov

However, a notable discrepancy exists between theoretical predictions and laboratory observations. While direct addition is predicted to favor the C1=C2 site, the product 4-nitroacenaphthylene has been identified experimentally, which is suggested to form through an indirect nitrate radical addition mechanism. nih.gov For related analogues with a saturated five-membered ring, such as acenaphthene, the reaction with NO3 is expected to proceed primarily through H-atom abstraction from the –CH2– group of the cyclopenta-fused ring. epa.ie

Ozonolysis Reactions on the Cyclopenta-Fused Moiety

Ozonolysis is a key atmospheric removal process for PAHs containing unsaturated, non-aromatic double bonds. For acenaphthylene, the reaction with ozone (O3) is the dominant degradation pathway, with an atmospheric lifetime estimated to be as short as 0.75 hours. nih.govepa.gov The reaction occurs preferentially at the unsaturated bond within the cyclopenta-fused ring. nih.govepa.gov

The mechanism involves the initial addition of ozone to form a primary ozonide (molozonide), which is unstable and rapidly rearranges or decomposes. This leads to a variety of stable oxidation products, including both ring-retaining and ring-opened species. nih.govnih.gov

Table 2: Identified Products from the Gas-Phase Ozonolysis of Acenaphthylene

Product Name Chemical Formula Product Type Source
Secondary Ozonide C12H8O3 Ring-Retaining nih.govnih.gov
Naphthalene-1,8-dicarbaldehyde C12H8O2 Ring-Opened nih.govepa.gov
1,8-Naphthalic anhydride C12H6O3 Ring-Opened nih.govepa.gov

Thermally Induced Rearrangements

At high temperatures, such as those found in combustion processes and flash vacuum thermolysis (FVT), cyclopenta-fused PAHs can undergo significant skeletal rearrangements. researchgate.netiupac.org These isomerizations are of fundamental interest for understanding the formation and stability of PAHs, soot, and fullerenes. iupac.org

Studies on various CP-PAHs have shown that they can interconvert thermally. researchgate.netresearchgate.net A primary mechanism proposed for these transformations is a ring-contraction/ring-expansion process. iupac.org This mechanism involves a sequence of a 1,2-hydrogen shift followed by a 1,2-carbon shift across the same carbon-carbon bond, effectively converting a five-membered ring into a six-membered ring or vice versa. researchgate.netiupac.org For example, the thermal conversion of cyclopenta[cd]pyrene (B119913) to benzo[ghi]fluoranthene (B49607) has been rationalized by this mechanism. iupac.org Similarly, the interconversion of aceanthrylene (B1216281) and acephenanthrylene (B1206934) at high temperatures is well-documented and proceeds through this pathway. researchgate.net

The formation of CP-PAHs themselves under thermal conditions often occurs via the rearrangement of ethynylarenes. acs.orgacs.org Electronic structure calculations suggest that this is a one-step unimolecular process involving hydrogen migration immediately followed by ring closure, rather than proceeding through a carbene intermediate. acs.orgacs.org The stability and propensity of CP-PAHs to rearrange at high temperatures are thus key factors in determining the final distribution of PAH isomers in high-temperature environments. iupac.org

Arenium Ion Pathways in Cyclopenta-Fused Systems

Arenium ions, or sigma complexes, are key reactive intermediates in electrophilic aromatic substitution reactions. acs.org In cyclopenta-fused systems, the formation and stability of arenium ions play a crucial role in dictating the course of reactions like protonation, nitration, and acid-catalyzed cyclizations. tandfonline.comnih.gov The structure of the parent PAH significantly influences the site of electrophilic attack and the subsequent charge delocalization within the generated carbocation.

Low-temperature protonation studies using superacids (e.g., FSO₃H/SO₂ClF) have allowed for the direct observation and characterization of persistent arenium ions from various methylene-bridged PAHs. tandfonline.com For instance, the protonation of 6H-cyclopenta[ghi]picene, an analogue of 6H-Cyclopenta[d]acenaphthylene, occurs selectively at the C-5 position, which is peri to the methylene (B1212753) bridge. tandfonline.com Detailed NMR studies reveal that the positive charge in the resulting carbocation is significantly delocalized, primarily into the naphthalenium moiety of the structure. This charge delocalization is a key factor in the relative stability of the arenium ion. acs.orgtandfonline.com

The influence of the fused five-membered ring is evident when comparing the reactivity of these systems to parent PAHs. For example, while phenanthrene (B1679779) undergoes electrophilic attack at the 9,10-positions, the presence of a cyclopenta-bridge in cyclopenta[def]phenanthrene directs the attack to the C-1 position. tandfonline.com This directive effect highlights the electronic impact of the fused ring on the aromatic system.

The mechanism of certain cyclization reactions, such as the Scholl reaction, can also proceed through arenium ion intermediates. researchgate.netnih.gov Depending on the reaction conditions (oxidant and acid), the oxidative C-H coupling can involve either radical cations or dicationic intermediates that evolve through arenium ion pathways. researchgate.netnih.gov For example, the oxidation of a p-terphenylene-bridged cyclopenta-fused perylene (B46583) dimer with DDQ and methanesulfonic acid proceeds via an arenium ion intermediate to form an octagon-containing product. nih.gov

Table 1: Protonation Sites and Charge Delocalization in Methylene-Bridged PAHs Data sourced from low-temperature NMR studies. tandfonline.com

CompoundSite of ProtonationKey Features of Charge Delocalization
5H-Benzo[b]cyclopenta[def]chrysene C-13Highly delocalized into the anthracenium moiety plus one other carbon in the B-ring.
6H-Cyclopenta[ghi]picene C-5 (peri to bridge)Confined to two rings plus two conjugated carbons (naphthalenium ion character).
13H-Dibenzo[bc,l]aceanthrylene C-7Delocalized over the phenanthrenium moiety.
4H-Cyclopenta[pqr]picene C-5Delocalized over the phenanthrenium moiety plus two carbons.

Ring Scission and Recyclization Dynamics

The structural strain and unique bonding within the five-membered ring of cyclopenta-fused systems can lead to fascinating ring scission and recyclization dynamics, particularly under thermal conditions. acs.orgwikipedia.org These rearrangements can result in skeletal isomerization, converting the nonalternant CP-PAH into a more stable alternant benzenoid isomer, or automerization, where atoms are scrambled without a net change in the parent structure. wikipedia.org

Ab-initio Density Functional Theory (DFT) studies have been employed to investigate the C-C and C-H bond cleavage reactions in acenaphthylene, a core structural motif in this compound. eurjchem.com These calculations show that C-C bond cleavage of the five-membered ring proceeds through a disrotatory ring-opening reaction via a singlet aromatic transition state. This process can be followed by a sigmatropic hydrogen shift to yield various products containing acetylenyl or allenyl moieties. eurjchem.com The activation energies required for these ring-opening scissions are substantial, indicating they are most relevant under high-temperature conditions like pyrolysis. wikipedia.orgeurjchem.com

Table 2: Calculated Energies for C-C Bond Cleavage in Acenaphthylene Data from ab-initio DFT (B3LYP) calculations. eurjchem.com

C-C Bond CleavedActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
C1-C2 164.052.0
C2-C2a 236.0193.0

Recyclization processes often follow or are coupled with ring scission. For example, the thermal conversion of benzo[c]phenanthrene (B127203) into the cyclopenta-fused PAH benzo[ghi]fluoranthene involves the rupture of a benzene (B151609) ring followed by the formation of a new five-membered ring. nih.gov Similarly, under high-temperature pyrolysis conditions, the cyclopentadienyl (B1206354) radical can undergo a series of reactions including C-C bond β-scission and cyclodehydrogenation that ultimately lead to the formation of naphthalene, demonstrating a complete recyclization of the five-membered ring into a six-membered one. eeer.org These pathways are crucial in understanding the formation and isomerization of PAHs in combustion environments. acs.orgmdpi.com

Chemoselectivity Predictions via Computational Approaches

Computational chemistry provides powerful tools for predicting the chemoselectivity of complex organic molecules like this compound, offering insights into reaction mechanisms and guiding synthetic efforts. nih.govscirp.org Density Functional Theory (DFT) is a particularly prominent method for modeling reactivity. nih.govresearchgate.net

Computational studies can effectively predict the most likely sites for electrophilic or radical attack. For acenaphthylene, theoretical investigations of its reaction with hydroxyl (OH) radicals show that addition to the C1-site on the unsaturated five-membered ring is the most energetically favorable pathway. scirp.org This is due to both the lowest activation barrier and the highest exothermicity compared to addition at other sites or hydrogen abstraction. scirp.org Such calculations allow for the prediction of major and minor products in complex reaction mixtures, such as those found in atmospheric degradation or combustion. scirp.orgresearchgate.net

Different computational approaches can be compared to determine the most reliable predictive models. A study evaluating four methods for predicting reactive sites on PAHs found that while approaches like Clar's π-sextet theory are useful for many benzenoid aromatics, Mulliken population analysis was the most accurate for predicting oxidation sites on PAHs with aliphatic fused five-membered rings, such as acenaphthene. nih.gov

Furthermore, computational methods are essential for elucidating complex catalytic cycles. In the palladium-catalyzed synthesis of cyclopenta-fused polycyclic heteroarenes, DFT calculations help to rationalize the role of additives, such as silver salts. researchgate.net These studies can show how the counterion of the silver salt influences site-specific C-H metalation, which in turn controls the regioselectivity of the subsequent C-H activation and annulation steps to form the desired cyclopenta-fused product. researchgate.net Anisotropic Induced Current Density (AICD) plots, another computational tool, can visualize the conjugation pathways within these molecules, revealing how the fusion of an acenaphthylene unit affects the aromaticity and electronic communication of the entire π-system. acs.org

Table 3: Computationally Predicted Favorable Reaction Pathways for Acenaphthylene

ReactantComputational MethodPredicted Favorable PathwayFinding
Acenaphthylene + OH Radical DFT (M06-2X/aug-cc-pVTZ)OH radical addition to C1-siteLowest energy barrier (0.25 kcal/mol) and strongest exothermicity (-33.33 kcal/mol). scirp.org
Acenaphthylene Growth DFT (B3LYP/6-311+G(d,p))H-abstraction/C₂H₂ additionH-abstraction from the 5-membered ring is not favorable, but subsequent C₂H₂ addition on this ring is very fast. researchgate.net
Parent PAHs + Oxidants DFT (B3LYP/6-31G(d))Mulliken Population AnalysisBest approach for predicting oxidation sites for PAHs with fused five-membered rings. nih.gov

Quantum Chemical and Theoretical Studies of 6h Cyclopenta D Acenaphthylene

Electronic Structure Characterization

The electronic structure of 6H-Cyclopenta[d]acenaphthylene is fundamentally shaped by its unique topology, which fuses a five-membered ring onto the acenaphthylene (B141429) framework. This structural feature creates a non-alternant polycyclic aromatic hydrocarbon (PAH), leading to distinct electronic properties compared to purely benzenoid systems.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state properties of medium to large-sized molecules. For cyclopenta-fused PAHs such as this compound, DFT is employed to determine the minimum energy geometry, electronic density distribution, and total electronic energy.

The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results. Functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) are widely used for hydrocarbon systems due to their proven balance of accuracy and computational cost. uobaghdad.edu.iq Other functionals, such as the M06-2X, are also utilized, particularly for systems where non-covalent interactions are important. chinesechemsoc.org Geometry optimizations are typically performed with Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311G(d,p), which include polarization functions to accurately describe the bonding environment. uobaghdad.edu.iqchinesechemsoc.orgnih.gov These calculations provide the optimized Cartesian coordinates of the molecule, from which bond lengths, bond angles, and dihedral angles can be determined, offering a detailed picture of the molecule's three-dimensional structure.

Table 1: Common DFT Functionals and Basis Sets for PAH Calculations
Method ComponentExamplesDescription
Exchange-Correlation Functional B3LYP, PBE0, M06-2XApproximates the exchange and correlation energy in the electronic system. The choice affects the accuracy of energy and geometry predictions. nih.govacs.org
Basis Set 6-31G(d), 6-311G(d,p), cc-pVTZA set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility and higher accuracy at a greater computational cost. uobaghdad.edu.iqacs.org

To achieve high accuracy in thermochemical data, such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp), researchers often turn to high-level composite chemistry models. These methods, including the Gaussian-n (G3, G4) and Complete Basis Set (CBS-QB3) models, combine results from several lower-level calculations to approximate the results of a much higher-level computation. researchgate.netresearchgate.net

These models systematically account for electron correlation, basis set effects, and zero-point vibrational energy to yield thermochemical values often within "chemical accuracy" (typically considered ±1 kcal/mol or ~4 kJ/mol). researchgate.netnih.gov For instance, studies on PAHs have shown that the G3 and G4 methods can provide highly accurate enthalpies of formation that compare favorably with available experimental data. researchgate.netresearchgate.net While specific calculations for this compound are not broadly published, the established accuracy of these models for other complex PAHs suggests they are the most reliable methods for predicting its thermochemical properties. nih.gov

Table 2: Comparison of High-Level Composite Models
ModelKey FeaturesTypical Accuracy (ΔfH°)
CBS-QB3 Uses B3LYP for geometry and frequencies. Series of single-point calculations to extrapolate to the complete basis set limit.~1.0-1.5 kcal/mol
G3/G4 Employs a series of calculations with different levels of theory and basis sets to correct for deficiencies. G4 includes improved treatments of electron correlation and higher-level corrections. researchgate.net~0.8-1.2 kcal/mol
W1/W2 Very high-accuracy methods based on coupled-cluster theory. Computationally very expensive and typically limited to smaller molecules.< 0.5 kcal/mol

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior, including its reactivity and optical properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. libretexts.org

For this compound, the presence of the five-membered ring fused to the naphthalene (B1677914) system is expected to significantly lower the HOMO-LUMO gap compared to the parent acenaphthylene. frontiersin.orgpatrinum.ch Theoretical studies on a closely related isomer, cyclopenta-acenaphthylene, confirm this. Model calculations show a low optical gap of 1.47 eV and a spin gap of 1.2 eV. acs.org This small gap is a characteristic feature of many non-alternant hydrocarbons and arises from the destabilization of the HOMO and stabilization of the LUMO due to the unique π-system topology. chinesechemsoc.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and absorption of light at longer wavelengths (a red shift). acs.org

Table 3: Calculated Energy Gaps for Cyclopenta-acenaphthylene
ParameterValue (eV)MethodReference
Optical Gap (S₀ → S₁)1.47Model PPP Calculation acs.org
Spin Gap (T₁)1.2Model PPP Calculation acs.org
Spin Gap (T₁)1.13TDDFT acs.org
Singlet-Triplet Gap (ΔST)0.27Model PPP Calculation acs.org

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying the electronic excited states of molecules like this compound. q-chem.comfaccts.de It allows for the calculation of vertical excitation energies, which correspond to UV-visible absorption spectra, and the characterization of the nature of electronic transitions (e.g., π → π*). acs.orgaanda.org

For cyclopenta-acenaphthylene, TD-DFT calculations predict the lowest singlet excited states (S₁, S₂, S₃) to be at 2.1, 2.88, and 3.62 eV, respectively. acs.org A particularly interesting feature of this molecule is the very small energy gap between the lowest singlet (S₁) and lowest triplet (T₁) excited states (the ΔST value). Calculations suggest this gap is exceptionally small, around 0.27 eV or even less. acs.org Molecules with small ΔST values are of significant interest in the field of organic electronics, particularly for applications in thermally activated delayed fluorescence (TADF) emitters in OLEDs, as a small gap facilitates efficient reverse intersystem crossing from the triplet to the singlet state. acs.org

Table 4: TDDFT Calculated Low-Lying Singlet Excited States of Cyclopenta-acenaphthylene
StateExcitation Energy (eV)Wavelength (nm)Key TransitionsReference
S₁2.10590HOMO → LUMO acs.org
S₂2.88430HOMO-1 → LUMO acs.org
S₃3.62342HOMO → LUMO+1 acs.org

Aromaticity Assessments

Aromaticity is a key concept in chemistry that describes the unusual stability of certain cyclic, planar molecules with delocalized π-electrons. In polycyclic systems, the aromaticity can be a local property, with different rings exhibiting varying degrees of aromatic or even antiaromatic character.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a ring system. github.io It is defined as the negative of the magnetic shielding computed at a specific point, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above the center (NICS(1)). cdnsciencepub.com Aromatic rings sustain a diatropic ring current in the presence of an external magnetic field, resulting in strong shielding and a negative NICS value. Conversely, antiaromatic rings sustain a paratropic current, leading to deshielding and a positive NICS value. github.ioresearchgate.net

Table 5: Representative NICS(0) and NICS(1) Values (in ppm) for Rings in Acenaphthylene Derivatives
Ring TypeNICS(0)NICS(1)Aromatic CharacterReference
Five-membered ringPositive (e.g., +3 to +5)PositiveAntiaromatic / Paratropic researchgate.net
Six-membered ring (fused to 5-ring)Slightly NegativeNegativeWeakly Aromatic ias.ac.in
Six-membered ring (terminal)Negative (e.g., -7 to -10)More NegativeAromatic researchgate.net

Periferal Aromaticity and Antiaromaticity in Singlet and Triplet States

The concept of aromaticity and antiaromaticity extends to the periphery of fused ring systems and can be influenced by the electronic state (singlet or triplet) of the molecule. For cyclopenta[fg]acenaphthylene, the π-electron count suggests antiaromaticity in the ground electronic singlet state (S0), a prediction supported by Nucleus-Independent Chemical Shift (NICS) scan results. ias.ac.in

This switch between antiaromatic and aromatic character upon moving from the singlet to the triplet state is a key feature of certain non-alternant hydrocarbons. The analysis of in-plane and out-of-plane contributions to the isotropic chemical shifts provides a quantitative evaluation of these magnetic properties. ias.ac.inias.ac.in

CompoundElectronic StateAromatic Character of 5-membered ringAromatic Character of 6-membered ringOverall CharacterReference
Cyclopenta[fg]acenaphthyleneSinglet (S0)AntiaromaticWeakly AromaticAntiaromatic ias.ac.in
Cyclopenta[fg]acenaphthyleneTriplet (T1)AromaticAromaticAromatic ias.ac.in

Influence of Cyclopenta-Fusion Topology on Overall Aromaticity

However, the thermodynamic stability of these isomers does not always follow the same trend as their aromaticity. uu.nlscispace.com Model calculations have shown that the relative stability is often dominated by the σ-strain imposed on the PAH skeleton by the cyclopenta-fusion, rather than by the π-electron delocalization energy. uu.nlscispace.com This is further supported by homodesmotic reaction energies and aromatic stabilization energies (ASEisom). uu.nlscispace.com

The "phenyl-cyclopentadienyl rule" (PCP rule) offers a general guideline for understanding the influence of fusion topology. mjcce.org.mk According to this rule, six-membered rings connected to a five-membered ring by a single carbon-carbon bond increase the magnitude of cyclic conjugation in the five-membered ring. mjcce.org.mk The more such connections exist, the stronger the cyclic conjugation in the pentagonal ring. mjcce.org.mk

Strain Energy Analysis in Fused Ring Systems

Quantitative Assessment of Imposed Strain on the σ-Skeleton

The fusion of five-membered rings onto a polycyclic aromatic hydrocarbon framework introduces significant strain into the σ-skeleton of the molecule. This strain can be quantitatively assessed through computational methods. For instance, in a series of dicyclopentapyrenes, the differences in thermodynamic stability were found to be dominated by the σ-strain imposed on the pyrene (B120774) skeleton by the sequential cyclopenta-fusion. scispace.com

Theoretical Basis of Angle and Torsional Strain in Cyclopenta-Fused PAHs

The strain in cyclopenta-fused PAHs arises from two main sources: angle strain and torsional strain.

Angle strain results from the deviation of bond angles from their ideal values. saskoer.calibretexts.org In sp³-hybridized carbons, the ideal bond angle is 109.5°. libretexts.orgpressbooks.pub The rigid, planar nature of the five-membered ring in cyclopenta-fused systems forces the internal bond angles to be closer to 108°, and the external angles where it fuses to the aromatic core to deviate significantly from the ideal 120° for sp²-hybridized carbons. pressbooks.pub This deviation leads to less effective orbital overlap and weaker bonds, thereby increasing the energy of the molecule. saskoer.ca In cyclopropane, for example, the severe angle strain (60° bond angles) results in weak "banana bonds". pressbooks.pub

Torsional strain occurs due to the eclipsing of bonds on adjacent atoms. saskoer.calibretexts.org In planar or near-planar ring systems, the C-H bonds on neighboring carbon atoms can be forced into eclipsed or nearly eclipsed conformations, leading to repulsive interactions between their electron clouds. pressbooks.pub While larger rings like cyclohexane (B81311) can adopt non-planar conformations to alleviate torsional strain, the rigidity of the cyclopenta-fused systems limits their ability to do so. libretexts.org

Ab Initio Molecular Dynamics Simulations of Fragmentation Processes

Ab initio molecular dynamics (AIMD) simulations are a powerful tool for studying the fragmentation pathways of complex molecules like PAHs. These simulations compute the forces on each atom "on the fly" from electronic structure calculations, allowing for the exploration of chemical reactions and dissociation processes without pre-defined reaction coordinates.

AIMD simulations have been employed to elucidate the fragmentation of PAH isomers. For example, in the dissociative ionization of anthracene (B1667546) and phenanthrene (B1679779), AIMD simulations helped to identify the dominant fragment ion as the acenaphthylene cation. ru.nl This finding underscores the significant role of species containing five-membered rings in the photochemistry of small PAHs. ru.nl

Fragment-based AIMD methods have been developed to make these computationally intensive simulations more efficient for large systems, such as proteins and combustion processes. frontiersin.orgmdpi.com These methods divide the system into smaller fragments, calculating the interactions between them to approximate the total energy and forces of the entire system. frontiersin.orgmdpi.com

Derivatives and Analogues of 6h Cyclopenta D Acenaphthylene

Cyclopenta-Fused Polycyclic Heteroarenes (CP-PHAs)

Cyclopenta-fused polycyclic heteroarenes (CP-PHAs) that feature an acenaphthylene (B141429) unit are a subject of considerable interest. rsc.orgrsc.org These molecules combine the electron-accepting characteristics of the acenaphthylene framework with the adjustable electronic properties of various heteroaromatics. rsc.orgrsc.org This synergy makes them promising candidates for photoelectronic materials. rsc.orgrsc.org The fusion of an electron-rich heteroaromatic unit with the electron-accepting acenaphthylene creates a donor-acceptor (D-A) type π-electronic system. rsc.org

The construction of these complex molecules often relies on advanced catalytic methods. Palladium-catalyzed cross-coupling reactions are a primary tool for creating the fused cyclopenta ring system. rsc.orgrsc.org

One prominent method is a Pd-catalyzed site-specific C–H/peri-C–H annulative coupling. rsc.orgrsc.org This process can effectively couple various polycyclic arenes with heteroaromatics like (benzo)thiophenes or indoles to form π-extended CP-PHAs. rsc.orgrsc.org In this reaction, silver salts are crucial, as they facilitate the creation of a heteroaryl-Ag species through site-specific C–H metalation. This species then undergoes transmetalation with Pd(II), leading to the activation of the peri-C–H bond on the naphthalene (B1677914) group and subsequent ring formation. rsc.orgrsc.org This technique is versatile enough to be applied to larger polycyclic aromatic hydrocarbons (PAHs) such as anthracene (B1667546), phenanthrene (B1679779), and pyrene (B120774). rsc.orgrsc.org

Another efficient strategy involves a Pd-catalyzed cascade reaction that begins with a Suzuki–Miyaura cross-coupling, followed by an intramolecular C–H arylation. beilstein-journals.orgbeilstein-journals.org This approach has been successfully used to synthesize a variety of acenaphthylene-fused heteroarenes in good to high yields (45–90%). beilstein-journals.orgbeilstein-journals.org The process typically involves reacting 1,8-dihalonaphthalenes with different heteroarylboronic acids or esters. beilstein-journals.orgbeilstein-journals.org This has enabled the creation of acenaphthylene fused with five- and six-membered heterocycles, including thiophene, furan, benzofuran, pyrazole, pyridine (B92270), and pyrimidine. beilstein-journals.orgbeilstein-journals.org

Table 1: Examples of Synthesized Acenaphthylene-Fused Heteroarenes via Pd-Catalyzed Cascade Reaction beilstein-journals.orgbeilstein-journals.org
Heterocycle FusedStarting MaterialsYield
Furan1,8-diiodonaphthalene and 3-furanylboronic acid54%
Benzofuran1,8-diiodonaphthalene and 2-benzofuranylboronic acid86%
Thiophene1,8-diiodonaphthalene and thiophene-3-ylboronic acidGood to high
Pyrazole1,8-dihalonaphthalenes and pyrazoleboronic acidsGood to high
Pyridine1,8-dihalonaphthalenes and pyridineboronic acidsGood to high
Pyrimidine1,8-dihalonaphthalenes and pyrimidineboronic acidsGood to high

The properties of CP-PHAs are intrinsically linked to their molecular structure. Key structural factors that dictate their electronic and material properties include the molecular geometry, the specific heteroatoms incorporated, and the pattern of ring fusion. acs.orgchemrxiv.org These variations create distinct regioisomers that can have significantly different characteristics. acs.org

The topology of the fused rings—specifically the fusion sites and the orientation of the heteroatoms—critically affects the molecule's geometry and internal electron distribution. acs.org This, in turn, modulates intermolecular interactions and the way the molecules pack in a solid state, which is fundamental for applications in organic electronics. acs.org For instance, the choice of heteroatom can convert a p-type organic semiconductor into an n-type one. acs.org A data-driven investigation of nearly 500,000 polycyclic aromatic systems confirmed that electron count, geometry, and atomic and heterocyclic composition all have a profound effect on the electronic properties of the molecules. chemrxiv.org Many cyclopenta-fused polycyclic aromatic hydrocarbon compounds are noted to be non-fluorescent. researchgate.net

Structurally Related Polycyclic Aromatic Hydrocarbons (PAHs) with Cyclopenta-Fusions

The 6H-Cyclopenta[d]acenaphthylene framework belongs to the broader class of non-alternant PAHs, which are characterized by the presence of odd-membered rings fused to an aromatic core.

In chemical analysis, particularly mass spectrometry of complex mixtures like soot, PAHs are often identified as part of homologous series. researchgate.net A homologous series is a group of compounds where each successive member differs by a repeating unit, such as -CH2-. unacademy.com this compound is part of the C15H10 homologous series. researchgate.net The identification of such series helps in classifying the vast number of PAHs generated during combustion processes. researchgate.net Isomers, which are molecules with the same chemical formula but different atomic arrangements, are also prevalent. For example, 4H-cyclopenta[def]phenanthrene is an isomer of this compound, both belonging to the C15H10 group. researchgate.net

Table 2: Selected Homologous Series of PAHs Found in Combustion Products researchgate.net
Homologous Series FormulaParent Compound Example
C12H8Acenaphthylene
C13H10Fluorene (B118485)
C14H10Anthracene / Phenanthrene
C15H104H-cyclopenta[def]phenanthrene / this compound

PAHs can be classified as "alternant" or "non-alternant" based on the electron density distribution within the molecule. nih.gov Alternant PAHs, like benzo[a]pyrene, have a relatively even distribution of electron density. nih.gov In contrast, non-alternant PAHs, which include the cyclopenta-fused class, have an uneven electron density distribution, which significantly affects their chemical and physical properties. nih.govuu.nl

Studies involving flash vacuum pyrolysis (FVP) show that cyclopenta-fused PAHs have a propensity to interconvert at high temperatures. iupac.orgresearchgate.net For example, aceanthrylene (B1216281) rearranges more rapidly under FVT conditions than its monocyclopenta-fused analogue. iupac.org The mechanisms for these rearrangements are thought to involve processes like a 1,2-hydrogen shift and a 1,2-carbon shift, leading to ring contraction and expansion. iupac.orgresearchgate.net Comparative studies between different non-alternant PAHs, such as aceanthrylene and acephenanthrylene (B1206934), show that their relative stability and pathways of thermal rearrangement differ, providing insight into their formation during high-temperature events like combustion. researchgate.net

Novel Architectures Incorporating the Cyclopenta[d]acenaphthylene Framework

The unique properties of cyclopenta-fused PAHs make them attractive building blocks for novel and complex molecular architectures.

Synthetic strategies are being developed to incorporate these frameworks into larger, functional systems. For example, reductive cyclodehydrogenation using potassium metal has been employed to transform polysubstituted pyridines into heterosubstituted PAHs, effectively embedding a pyridine ring within a larger polycyclic structure. nih.gov This approach can create N-doped nanographenes with tailored HOMO/LUMO energy levels. nih.gov

Another innovative approach uses cyclopentadiene (B3395910) precursors to build complex, polyannelated, and sometimes helicenic (chiral and screw-shaped) fluorene derivatives. rsc.org A copper-catalyzed perarylation of cyclopentadiene can produce hexaarylcyclopentadienes, which are direct precursors to these intricate structures. rsc.org Subsequent cyclodehydrogenation under Scholl reaction conditions can yield structurally complex polyannelated fluorenes in just two steps from cyclopentadiene. rsc.org

Furthermore, the principles of "phane" chemistry, which deals with molecules containing aromatic rings bridged by aliphatic chains, are being applied to create novel three-dimensional structures. beilstein-journals.org Cyclophanes are important in host-guest chemistry and materials science. beilstein-journals.org Synthetic methods like Suzuki-Miyaura coupling followed by ring-closing metathesis are used to construct π-conjugated, cage-shaped molecules, demonstrating the versatility of these aromatic building blocks in creating advanced materials. beilstein-journals.org

Future Research Directions and Theoretical Perspectives

Development of Novel Synthetic Routes with Enhanced Selectivity

Recent advancements include rhodium-catalyzed tandem C−H penta- and hexaannulation reactions, which allow for the efficient construction of the acenaphthylene (B141429) core from more readily available starting materials like aryl alkyl ketones and acetylenedicarboxylates. researchgate.net This integrated approach not only improves efficiency but also offers excellent chemo- and regioselectivity. researchgate.net Similarly, palladium-catalyzed cyclopentannulation reactions have proven effective for creating novel PAHs by extending the aromatic core, a technique that could be adapted for derivatives of 6H-Cyclopenta[d]acenaphthylene. nih.gov

Future work in this area will likely concentrate on:

Expanding Substrate Scope: Applying these modern annulation strategies to a wider range of precursors to generate a library of structurally diverse this compound derivatives.

Improving Catalyst Efficiency: Designing new catalyst systems that operate under milder conditions, offer higher turnovers, and provide even greater control over stereochemistry and regioselectivity. hilarispublisher.combeilstein-journals.org

Asymmetric Synthesis: Developing enantioselective synthetic routes to access chiral derivatives, which could have applications in materials science and molecular recognition.

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of PAHs. nih.govresearchgate.net For this compound, advanced computational modeling offers a pathway to predict its reactivity and screen for potential applications without costly and time-consuming laboratory experiments. nih.gov

Current research utilizes DFT to investigate reaction mechanisms, such as the growth of larger PAHs from acenaphthylene precursors via radical-molecule reactions. researchgate.net These studies can predict the most likely pathways for atmospheric degradation or combustion, identifying the most reactive sites within the molecule. nih.govucc.ie For instance, calculations can determine which double bonds in the acenaphthylene moiety are most susceptible to addition reactions.

Future theoretical research is expected to focus on:

Accurate Prediction of Electronic Properties: Evaluating and refining computational functionals (e.g., B3LYP, CAM-B3LYP) to more accurately predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for designing organic electronic materials. researchgate.net

Modeling of Excited States: Using Time-Dependent DFT (TD-DFT) to predict the absorption and emission spectra of novel derivatives, guiding the synthesis of new dyes, sensors, and photofunctional materials. researchgate.net

Supramolecular Assembly Simulation: Modeling the non-covalent interactions of this compound and its derivatives to predict their self-assembly into larger, ordered structures for applications in nanotechnology and materials science.

Exploration of Unique Electronic and Photophysical Phenomena in Structurally Modified Systems

The non-alternant nature of this compound, arising from the fusion of an odd-membered ring with an even-membered aromatic system, imparts unique electronic characteristics. Its derivatives are known to possess good light-absorption and electronic properties. researchgate.net Future research will delve deeper into how structural modifications can tune these properties for specific applications.

Studies on related cyclopenta-fused PAHs have shown that their electronic and absorption spectra can be altered by the addition of functional groups. researchgate.net For example, adding electron-donating or electron-withdrawing groups to the aromatic core can shift the absorption wavelengths and modify the HOMO-LUMO energy gap. researchgate.net Furthermore, the protonation of similar PAHs like acenaphthylene can cause a significant red shift in their electronic transitions, an effect that could be explored for creating pH-sensitive optical materials. researchgate.net

Key areas for future investigation include:

Aggregation-Induced Emission (AIE): Investigating whether derivatives of this compound can be designed as AIEgens, where molecules that are non-emissive in solution become highly fluorescent upon aggregation. This phenomenon is highly valuable for bioimaging and sensor applications. nih.gov

Charge-Transfer Complexes: Synthesizing and studying systems where this compound acts as an electron donor or acceptor in complexes with other molecules, which is fundamental for developing organic semiconductors and solar cells.

Non-linear Optical Properties: Exploring the potential for structurally modified derivatives to exhibit non-linear optical (NLO) behavior, which is of interest for applications in photonics and optical communications.

Interdisciplinary Applications in Theoretical Organic Chemistry

Beyond its potential for practical applications, this compound serves as a valuable model system for advancing fundamental concepts in theoretical organic chemistry. Its structure provides a platform for studying the interplay of aromaticity, anti-aromaticity, and ring strain in fused polycyclic systems.

The compound is a structural motif within larger, more complex systems known as "bowl-shaped" PAHs, such as corannulene (B50411) and sumanene. researchgate.net The synthesis and study of this compound and its derivatives contribute to a deeper understanding of the properties of these curved aromatic surfaces. Computational studies on its reaction pathways and electronic structure provide test cases for refining theoretical models and improving the predictive power of computational chemistry. nih.gov

Future theoretical directions involving this compound could include:

Aromaticity and Ring Currents: Using computational methods like Anisotropy of the Induced Current Density (ACID) to map the flow of π-electrons within the molecule, providing deeper insights into local and global aromaticity. researchgate.net

Reaction Mechanism Elucidation: Serving as a substrate in theoretical studies to elucidate complex reaction mechanisms, such as pericyclic reactions or C-H activation pathways, which are of broad interest in organic synthesis. researchgate.net

Development of Structure-Property Relationships: Using data from a library of synthesized and computationally modeled derivatives to develop robust quantitative structure-property relationship (QSPR) models, enabling the rapid prediction of properties for yet-unsynthesized compounds.

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